Nt-rab5 protein
Description
Properties
CAS No. |
147995-31-1 |
|---|---|
Molecular Formula |
C42H78N6O6Tc |
Synonyms |
Nt-rab5 protein |
Origin of Product |
United States |
Molecular and Genetic Characterization of Nt Rab5 Protein
Genomic Organization and Gene Structure of Nt-rab5
Information specifically detailing the genomic organization and gene structure of Nt-rab5 in Nicotiana tabacum was not explicitly found in the search results. However, Rab proteins generally belong to multigene families. nih.gov Studies on other plant Rab GTPases suggest that gene structure, including exon-intron organization, can be a distinguishing feature between subfamilies. biorxiv.org Further research would be needed to fully characterize the specific genomic locus and gene structure of Nt-rab5.
Transcriptional Regulation and Spatiotemporal Expression Profiles of Nt-rab5 in Plant Tissues
While specific details on the transcriptional regulation of Nt-rab5 were not found, studies on other tobacco Rab genes indicate they are expressed in various plant tissues, although potentially at different levels. nih.gov For instance, Northern and Western blot analyses have shown that Rab genes in Nicotiana tabacum, including Rab5, Rab6, and Rab11, are expressed in all examined plant tissues. nih.gov The expression levels might vary slightly between tissues. nih.gov Environmental stresses can up-regulate vesicular trafficking mechanisms, and Rab GTPase genes, including Rab5 in other plant species, have shown increased expression during conditions like cold, dehydration, or salt stress. researchgate.net This suggests potential regulatory mechanisms responsive to environmental cues.
Phylogenetic Analysis and Structural Homology of Nt-rab5 Protein within Plant Rab5 Lineages
Phylogenetic analysis of Rab GTPases generally segregates them into subfamilies based on their localization and/or function in membrane trafficking. researchgate.net Plant Rab families are typically divided into several subfamilies, including Rab5. researchgate.net Phylogenetic analysis of Rab5 proteins in general has separated them into distinct clusters. tsri.or.th Rab proteins share highly conserved structural features, despite functional versatility. researchgate.net Functionally important regions, such as the effector binding domain and regions involved in GTP-binding and hydrolysis, are highly conserved among Rab proteins. nih.gov The core GTPase folds that bind guanine (B1146940) nucleotides are nearly identical among Rab proteins. nih.gov
Mutational Analysis and Functional Domains of this compound
Mutational analysis of Rab proteins has been instrumental in understanding the roles of specific domains in their function. Functionally important regions are highly conserved. nih.gov
N-terminal Domain and Prenylation Requirements
The N-terminal domain of Rab5, specifically within the first 22 amino acids, is critical for efficient geranylgeranylation of the protein's C-terminal cysteines. nih.govnih.gov This domain is located immediately upstream of the phosphate (B84403) binding loop and contains a conserved sequence motif (YXYLFK) recognized among Rab family members. nih.govnih.gov A truncation mutant lacking this N-terminal domain fails to become prenylated. nih.govnih.gov The lysine (B10760008) residue within the YXYLFK motif is absolutely required for geranylgeranylation. nih.govnih.gov While this N-terminal element is necessary for Rab prenylation, it alone is not sufficient to confer this property to a heterologous protein. nih.govnih.gov Prenylation, typically involving the addition of geranylgeranyl groups to C-terminal cysteine residues, is essential for Rab proteins to associate with cellular membranes and function correctly. molbiolcell.org
GTPase Core Domain and Nucleotide Binding Sites
The GTPase core domain is a hallmark of Rab proteins, enabling them to bind and hydrolyze GTP and GDP. ontosight.aiwikipedia.orgsdbonline.orgelifesciences.org This domain contains conserved regions involved in GTP-binding and hydrolysis. nih.gov Rab proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. wikipedia.orgsdbonline.orgelifesciences.org The interconversion between GDP and GTP is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote GDP release and GTP binding, and GTPase-activating proteins (GAPs), which stimulate GTP hydrolysis. elifesciences.orgbiorxiv.orgmolbiolcell.orgmolbiolcell.org
The nucleotide binding sites within the GTPase core domain are crucial for interacting with GTP and GDP. Specific residues or regions involved in GTP binding have been identified in Rab5 proteins. uniprot.org The binding of GTP or GDP induces conformational changes, particularly in the switch regions, that dictate the protein's interaction with downstream effectors. nih.govrcsb.org
Effector Binding Domains
Rab5 proteins in their active, GTP-bound state recruit various effector proteins to specific membrane microdomains to regulate membrane trafficking processes. sdbonline.orgmolbiolcell.orgbiorxiv.org The effector binding domains on Rab5 are responsible for these interactions. These domains often involve the switch and interswitch regions of the GTPase. rcsb.orgbiorxiv.org Effector proteins can have multiple interaction sites with Rab proteins. nih.gov Examples of Rab5 effectors include proteins like Rabaptin-5 and EEA1, which contain domains such as FYVE fingers and Rab5-binding domains, facilitating their recruitment to early endosomes. sdbonline.orgnih.govmpi-cbg.de Some effectors, like Rabenosyn-5, contain both FYVE and Rab5-binding domains, suggesting multiple interactions contribute to their recruitment. sdbonline.org The binding of effectors to Rab5 can influence downstream processes like vesicle tethering and fusion. sdbonline.orgmpi-cbg.de The affinity of Rab5 for its effectors can vary. pnas.org
Compound Information
Cellular Localization and Dynamic Behavior of Nt Rab5 Protein
Subcellular Compartmentalization of Rab5 Protein on Early Endosomes and Associated Membranes
Rab5 is predominantly localized to early endosomes, serving as a well-established marker for these compartments. nih.govwikipedia.org It is found on the cytoplasmic surface of early endosomal membranes. Beyond early endosomes, Rab5 has also been detected on the plasma membrane. nih.gov In specific cellular contexts, such as migrating cells, Rab5 has been observed at the leading edge and in the ventral region, partially co-localizing with focal adhesions.
The localization of Rab5 to early endosomes is crucial for its function in regulating endocytic uptake and the homotypic fusion of early endosomes. wikipedia.org In its active, GTP-bound state, Rab5 recruits various effector proteins to the cytoplasmic surface of these compartments. nih.govfrontiersin.org These effectors are essential for mediating downstream processes like vesicle formation, movement along the cytoskeleton, and membrane fusion events. nih.gov Key Rab5 effectors include Early Endosome Antigen 1 (EEA1) and Rabaptin-5, which are recruited to endosomal membranes by GTP-bound Rab5. nih.govwikipedia.org EEA1 and Rabenosyn-5, another effector, contain FYVE domains that facilitate binding to phosphatidylinositol (3)-phosphate (PI3P), a lipid enriched on early endosomes due to the activity of PI3-kinases recruited by Rab5. This coordinated recruitment of effectors and lipid modification contributes to the establishment of specialized membrane domains, sometimes referred to as 'Rab5 microdomains', on early endosomes.
Mechanisms of Membrane Association and Dissociation of Rab5 Protein
The association and dissociation of Rab5 with membranes are tightly regulated processes coupled to its nucleotide cycling. Rab proteins are post-translationally modified by the addition of one or two geranylgeranyl lipid groups to cysteine residue(s) at their C-terminus. nih.govfrontiersin.orgciteab.com This prenylation is essential for the stable insertion of Rab5 into the outer leaflet of intracellular membranes. citeab.com
In the cytosol, inactive, GDP-bound Rab5 is typically complexed with Rab GDP Dissociation Inhibitor (GDI). frontiersin.orgciteab.com GDI binds with high affinity to prenylated Rab proteins in their GDP-bound state, extracting them from membranes and maintaining them in a soluble cytosolic pool. citeab.com
Membrane association is facilitated by the release of Rab5 from GDI, which is often influenced by GDI Displacement Factors (GDFs) located on target membranes. citeab.com Following GDI dissociation, GDP is exchanged for GTP, a process catalyzed by Guanine (B1146940) Nucleotide Exchange Factors (GEFs). nih.govfrontiersin.orgciteab.com The GTP-bound form of Rab5 then associates with the membrane, allowing it to recruit effector proteins. nih.govfrontiersin.org
Dissociation from the membrane occurs when Rab5 hydrolyzes GTP to GDP, a process accelerated by GTPase-Activating Proteins (GAPs). nih.govfrontiersin.orgciteab.com The resulting GDP-bound, prenylated Rab5 can then be extracted from the membrane by GDI, returning to the cytosolic pool to complete the cycle. citeab.com The C-terminal hypervariable region, containing the cysteine motif for prenylation, and an N-terminal domain are involved in the membrane localization process. nih.govfrontiersin.org Specifically, an N-terminal domain within the first 22 amino acids, containing a conserved YXYLFK motif, is critical for efficient geranylgeranylation of the C-terminal cysteines.
Live-Cell Imaging and Spatiotemporal Dynamics of Rab5-Positive Compartments
Live-cell imaging techniques have been instrumental in visualizing the dynamic behavior and spatiotemporal regulation of Rab5 and the compartments it resides on. Techniques such as Fluorescence Resonance Energy Transfer (FRET) microscopy and the use of fluorescent protein fusions (e.g., GFP-Rab5, CFP-Rab5) allow for the visualization of Rab5 localization and activity in living cells. citeab.com
These studies have shown that Rab5-positive compartments, primarily early endosomes, are highly dynamic, undergoing movement, fusion, and maturation. wikipedia.orgciteab.com Live-cell imaging with FRET-based sensors has enabled the detection of active, GTP-loaded Rab5 on endosomal compartments, often concentrated in microdomains within the endosomal membrane.
Mechanisms of Action and Regulation of Nt Rab5 Protein Gtpase Cycle
GTP/GDP Binding and Hydrolysis Cycle of Nt-rab5 Protein
Like other Rab GTPases, Nt-rab5 operates through a fundamental GTPase cycle involving the binding and hydrolysis of guanine (B1146940) nucleotides mdpi.comstressmarq.comnih.govelifesciences.orgoup.comresearchgate.netusp.brelifesciences.orgpnas.orgpnas.orgnih.gov. In its active state, Nt-rab5 is bound to GTP and is typically associated with cellular membranes, such as early endosomes mdpi.comstressmarq.comnih.govpnas.orgsdbonline.org. The GTP-bound conformation allows Nt-rab5 to interact with a diverse array of effector proteins, which mediate specific downstream events in membrane trafficking mdpi.comstressmarq.comnih.govsdbonline.org.
The transition to the inactive state occurs through the hydrolysis of bound GTP to GDP and inorganic phosphate (B84403) (Pi) mdpi.comstressmarq.comnih.govelifesciences.orgoup.comusp.brelifesciences.orgpnas.orgpnas.orgnih.gov. This intrinsic GTPase activity of Rab proteins is generally slow pnas.orgnih.gov. Upon GTP hydrolysis, Nt-rab5 undergoes a conformational change, particularly in its switch regions, leading to the release of effector proteins and its conversion to the inactive, GDP-bound form mdpi.comnih.gov. The GDP-bound form of Rab proteins is predominantly found in the cytosol, often complexed with Guanine Nucleotide Dissociation Inhibitors (GDIs) mdpi.comstressmarq.comnih.govelifesciences.orgpnas.orgpnas.orgbiologists.comnih.gov.
The cycle is completed by the exchange of GDP for GTP, which converts the protein back to its active, membrane-associated state mdpi.comstressmarq.comnih.govelifesciences.orgoup.comresearchgate.netusp.brelifesciences.orgpnas.orgpnas.org. This exchange is catalyzed by specific Guanine Nucleotide Exchange Factors (GEFs) mdpi.comstressmarq.comnih.govelifesciences.orgoup.comresearchgate.netusp.brelifesciences.orgpnas.orgpnas.org. The cycling between these two states, regulated by accessory proteins, ensures that Nt-rab5 activity is precisely controlled in time and space, allowing it to function effectively in coordinating membrane transport events mdpi.comstressmarq.comnih.govusp.brelifesciences.org.
Regulation by Guanine Nucleotide Exchange Factors (GEFs) Specific to this compound
Guanine Nucleotide Exchange Factors (GEFs) play a critical role in activating Rab5 proteins, including Nt-rab5, by catalyzing the release of GDP and the subsequent binding of the more abundant GTP mdpi.comstressmarq.comnih.govelifesciences.orgoup.comresearchgate.netusp.brelifesciences.orgpnas.orgpnas.orgbiologists.complos.org. This exchange is a key regulatory step, converting the inactive, GDP-bound form to the active, GTP-bound form mdpi.comstressmarq.comnih.govelifesciences.orgpnas.orgpnas.orgbiologists.complos.org.
Several proteins have been identified as Rab5-specific GEFs in various organisms, and their mechanisms provide insight into how Nt-rab5 activity might be regulated biologists.complos.orgoup.comrupress.orgoup.com. A conserved domain, the VPS9 domain, is often found in Rab5 GEFs and is crucial for their interaction with Rab5 and their nucleotide exchange activity biologists.complos.orgoup.com.
One well-characterized Rab5 GEF is Rabex-5 (also known as RabGEF1) pnas.orgrupress.orgnih.govuniprot.orgplos.org. Rabex-5 forms a complex with Rabaptin-5, a multivalent adaptor protein rupress.orgnih.gov. Rabaptin-5 has been shown to augment the nucleotide exchange activity of Rabex-5, and the interaction between Rabaptin-5 and GTP-bound Rab5 helps stabilize the Rabex-5-Rabaptin-5 complex on endosomes, creating a positive feedback loop for Rab5 activation rupress.orgnih.gov. The recruitment of Rabex-5 to endocytic vesicles can also be influenced by ubiquitinated cargo proteins at the plasma membrane rupress.org. Structural analysis suggests that Rabaptin-5 binding induces conformational changes in Rabex-5 that release its GEF activity from autoinhibition rupress.org.
Another identified Rab5-specific GEF is ALS2 (alsin) oup.comoup.com. ALS2 contains a VPS9 domain essential for its Rab5 GEF activity and endosomal localization oup.com. Studies have shown that ALS2 specifically binds to Rab5 and catalyzes GDP/GTP exchange oup.com. The N-terminal region of ALS2 can act suppressively on its membrane localization, while other domains like the DH/PH domain can enhance endosome fusions oup.com.
While specific Nt-rab5 GEFs in Nicotiana tabacum are not explicitly detailed in the provided search results, the general mechanisms and conserved domains observed in Rab5 GEFs from other organisms, such as the importance of the VPS9 domain and interactions with adaptor proteins, are likely applicable to the regulation of Nt-rab5. The activation of Nt-rab5 by its cognate GEF(s) is a critical step in initiating downstream signaling cascades and membrane trafficking events in plant cells.
Here is a table summarizing some known Rab5 GEFs and their characteristics:
| GEF Name | Organism (where studied) | Key Domain(s) | Interacting Partner(s) | Notes | Source(s) |
| Rabex-5 (RabGEF1) | Mammalian, Drosophila | VPS9, A20-like E3 Ub ligase | Rabaptin-5 | Activity augmented by Rabaptin-5, involved in positive feedback loop. Can also act as E3 Ub ligase. | pnas.orgrupress.orgnih.govuniprot.orgplos.org |
| ALS2 (alsin) | Mammalian | VPS9, RLD, DH/PH, MORN | Rab5 | Catalyzes GDP/GTP exchange, involved in endosomal dynamics. | oup.comoup.com |
| RINL | Mammalian | VPS9 | Odin, EphA8 | GEF activity for Rab5 subfamily, involved in EphA8 degradation. | plos.org |
| Vps9p | Yeast | VPS9 | Not specified | Yeast orthologue of Rabex-5. | plos.orgnih.gov |
Regulation by GTPase Activating Proteins (GAPs) Specific to this compound
GTPase Activating Proteins (GAPs) are negative regulators of Rab proteins, including Nt-rab5 stressmarq.compnas.orgsdbonline.orgnih.govnih.gov. They function by stimulating the intrinsic GTP hydrolysis activity of the Rab protein, thereby accelerating the conversion of the active, GTP-bound form to the inactive, GDP-bound form mdpi.comstressmarq.comoup.comusp.brelifesciences.orgpnas.orgnih.gov. This accelerated hydrolysis is crucial for terminating Rab-mediated signaling events and allowing the Rab protein to be recycled for subsequent rounds of activity mdpi.comstressmarq.comusp.brelifesciences.orgpnas.org.
While the intrinsic GTPase activity of Rab proteins is low, GAPs can increase this rate by many orders of magnitude pnas.orgnih.gov. The interaction with a specific GAP is often required for the timely inactivation of a Rab protein at the appropriate cellular location usp.brelifesciences.orgpnas.org.
In the context of Rab5, RabGAP-5 has been identified as a Rab5-specific GAP nih.gov. The recruitment of RabGAP-5 to endosomes is important for Rab5 deactivation and processes like transferrin recycling molbiolcell.org. However, the deactivation of Rab5 by RabGAP-5 may also require additional factors, such as the developmentally regulated GTP-binding protein 2 (DRG2), which facilitates the interaction between Rab5 and RabGAP-5 molbiolcell.org.
Although specific Nt-rab5 GAPs in Nicotiana tabacum are not detailed in the provided search results, the general principle of GAP-mediated GTP hydrolysis is conserved for Rab proteins mdpi.comstressmarq.comoup.comusp.brelifesciences.orgpnas.orgnih.gov. The timely inactivation of Nt-rab5 by its cognate GAP(s) would be essential for regulating the duration of its active state on endosomal membranes and controlling the progression of membrane trafficking events in plant cells.
Regulation by Guanine Nucleotide Dissociation Inhibitors (GDIs) and Release from Membranes
Guanine Nucleotide Dissociation Inhibitors (GDIs) play a crucial role in the Rab GTPase cycle by interacting with the inactive, GDP-bound form of Rab proteins, including Rab5 pnas.orgsdbonline.orgnih.govnih.govwikipedia.org. GDIs bind to the lipid prenyl group at the C-terminus of the GDP-bound Rab, effectively masking this hydrophobic tail and maintaining the Rab protein in a soluble cytosolic pool mdpi.compnas.orgwikipedia.orgresearchgate.netembopress.org. This interaction prevents the GDP-bound Rab from associating with membranes and also inhibits the exchange of GDP for GTP wikipedia.org.
GDIs function as chaperones, transporting GDP-bound Rab proteins through the cytosol and delivering them to the appropriate target membranes nih.govresearchgate.netscilit.com. At the target membrane, Rab proteins are released from GDI, a process that is thought to be facilitated by GDI displacement factors (GDFs) elifesciences.orgbiologists.comnih.govscilit.com. Upon release from GDI, the GDP-bound Rab becomes available for activation by a membrane-localized GEF elifesciences.orgbiologists.comscilit.com.
GDIs also play a role in retrieving Rab proteins from membranes after they have completed their function in the GTP-bound state and have been inactivated by GAP-mediated GTP hydrolysis pnas.orgwikipedia.orgresearchgate.net. GDI extracts the GDP-bound Rab from the membrane, returning it to the cytosolic pool for recycling pnas.orgnih.govwikipedia.orgresearchgate.net.
The interaction between Rab5 and GDI is important for regulating the localization and availability of Rab5 for membrane association and activation nih.govresearchgate.netscilit.com. Factors that influence the formation of the Rab5-GDI complex can impact the delivery of Rab5 to membranes mdpi.com. For instance, phosphorylation can disrupt the interaction between Rab5 and GDI nih.govuniprot.org.
While specific details on the interaction of Nt-rab5 with plant GDIs are not extensively provided, the fundamental mechanism of GDI-mediated regulation of Rab protein solubility, membrane association, and recycling is conserved across eukaryotes wikipedia.org. Plant GDIs would similarly function to regulate the cytosolic pool and membrane targeting of Nt-rab5.
Here is a table summarizing the key functions of GDIs in the Rab cycle:
| Function | Description | Source(s) |
| Solubilization of GDP-bound Rab | Binds to the prenylated tail of GDP-bound Rab, keeping it soluble in the cytosol. | mdpi.compnas.orgwikipedia.orgresearchgate.netembopress.org |
| Inhibition of Nucleotide Exchange | Prevents the release of GDP and binding of GTP while in complex with Rab. | wikipedia.org |
| Membrane Targeting and Delivery | Transports GDP-bound Rab to the appropriate target membrane. | nih.govresearchgate.netscilit.com |
| Extraction of GDP-bound Rab from Membranes | Removes GDP-bound Rab from membranes after inactivation, returning it to the cytosol for recycling. | pnas.orgnih.govwikipedia.orgresearchgate.net |
Post-Translational Modifications of this compound Beyond Prenylation
Ubiquitination
Ubiquitination, the covalent attachment of ubiquitin to a target protein, has emerged as an important regulatory mechanism for Rab GTPases, including Rab5 elifesciences.orgoup.comrupress.orgnih.govnih.govembopress.orgembopress.org. Rab5 can be monoubiquitinated at multiple sites elifesciences.orgnih.gov. Studies have identified specific lysine (B10760008) residues in Rab5 (e.g., K116, K140, and K165 in mammalian Rab5) that undergo monoubiquitination elifesciences.orgnih.gov.
Site-specific monoubiquitination of Rab5 can have differential effects on its function elifesciences.orgnih.gov. For instance, monoubiquitination at certain sites has been shown to downregulate Rab5 activity by disrupting its interaction with effector proteins or altering its guanine nucleotide conversion elifesciences.orgnih.gov. Specifically, monoubiquitination at K140 in mammalian Rab5 was found to decrease its binding affinity to effector proteins, while modification at K165 altered GDP release and GTP loading activities elifesciences.orgnih.gov. Monoubiquitination at K116 appeared to have no significant effect in one study elifesciences.orgnih.gov.
Furthermore, proteins that regulate Rab5 activity, such as the GEF Rabex-5, can also be ubiquitinated and bind ubiquitin nih.govembopress.orgembopress.org. Ubiquitin binding to Rabex-5 is essential for its recruitment from the cytosol to endosomes, and a cycle of ubiquitin binding and monoubiquitination is thought to regulate Rabex-5 association with endosomes embopress.orgembopress.org. Rabex-5 itself possesses an E3 ubiquitin ligase domain nih.govplos.org.
The ubiquitination status of Rab5 and its regulators adds another layer of complexity to the control of endosomal trafficking and related processes. While specific ubiquitination events on Nt-rab5 have not been detailed in the provided context, it is likely that similar regulatory mechanisms involving ubiquitination exist for Rab5 proteins in plants.
Here is a table summarizing the effects of site-specific monoubiquitination on Rab5 (based on studies in other organisms):
| Ubiquitination Site | Effect on Rab5 Function | Source(s) |
| K116 | Apparently no significant effect | elifesciences.orgnih.gov |
| K140 | Decreases binding affinity to effectors | elifesciences.orgnih.gov |
| K165 | Alters GDP release and GTP loading | elifesciences.orgnih.gov |
Phosphorylation
Studies in mammalian cells have shown that Rab5a can be phosphorylated at specific residues. For example, phosphorylation of Rab5a at Thr-7 by protein kinase Cϵ (PKCϵ) has been reported nih.gov. This phosphorylation event was found to be crucial for T-cell migration and influenced Rab5a subcellular localization nih.gov.
Phosphorylation can also affect the interaction of Rab5 with GDIs. Phosphorylation of Rab5a at Ser-84 has been shown to disrupt its interaction with GDI1 and GDI2, potentially influencing its release from the cytosol and membrane association nih.govuniprot.org.
Furthermore, kinases can phosphorylate Rab5 effector proteins, which in turn can modulate Rab5 action mdpi.com. For instance, the p38 MAPK has been shown to phosphorylate Rab5 effectors such as EEA1 and Rabenosyn-5, leading to increased recruitment of these proteins to membranes and impacting Rab5-mediated processes mdpi.com. LRRK2, a kinase implicated in Parkinson's disease, has also been linked to the phosphorylation of Rab proteins, including Rab5, and endosomal dynamics biorxiv.org.
While direct evidence for specific phosphorylation sites and the kinases responsible for phosphorylating Nt-rab5 in Nicotiana tabacum is not provided in the search results, it is highly probable that phosphorylation plays a regulatory role in Nt-rab5 function, similar to its role in Rab5 proteins from other organisms. Phosphorylation events could integrate signals from various cellular pathways to modulate Nt-rab5 activity and the endomembrane system in plants.
Here is a table summarizing known phosphorylation sites and their effects on Rab5 (based on studies in other organisms):
| Phosphorylation Site | Kinase (if known) | Effect on Rab5 Function / Interaction | Source(s) |
| Thr-7 (Rab5a) | PKCϵ | Crucial for T-cell migration, influences localization | nih.gov |
| Ser-84 (Rab5a) | Not specified | Disrupts interaction with GDI1 and GDI2 | nih.govuniprot.org |
Protein Protein and Protein Lipid Interactions of Nt Rab5 Protein
Identification and Characterization of Nt-rab5 Effector Proteins
Rab5 proteins exert their regulatory control by interacting with downstream effector molecules in their active, GTP-bound state. The identification and characterization of these effectors are crucial for understanding the specific roles of Nt-rab5 in membrane trafficking pathways. While clear homologs of some well-characterized mammalian Rab5 effectors, such as EEA1 and Rabaptin-5, are not found in plants, research has identified plant-specific Rab5 effectors that mediate distinct trafficking events. nih.govnih.govoup.com
Plant Rab5 GTPases, including Nt-rab5 homologs, interact with effector molecules whose identities and functions are actively being investigated. nih.govoup.com These effectors are key to unraveling the molecular mechanisms of Rab5-mediated membrane trafficking in plants. nih.gov
Role of Effectors in Vesicle Tethering and Fusion (e.g., EEA1 homologs)
Rab5 effectors play a critical role in the tethering and fusion of vesicles with target membranes, a key step in membrane trafficking. In mammalian cells, EEA1 (Early Endosome Antigen 1) is a well-established Rab5 effector that facilitates the tethering and fusion of endocytic vesicles with early endosomes. EEA1 contains FYVE domains that bind to phosphatidylinositol-3-phosphate (PI3P), a lipid enriched on early endosomes, and also interacts directly with GTP-bound Rab5. sdbonline.orgresearchgate.netmpi-cbg.denih.gov
While direct homologs of EEA1 are not found in plants, plant Rab5 proteins are involved in vesicle tethering and fusion events, particularly in the endosomal and vacuolar trafficking pathways. pnas.orgnih.gov Studies in Arabidopsis thaliana have shown that canonical Rab5 members, such as ARA7 and RHA1, are involved in endocytic and vacuolar trafficking. nih.govoup.com These processes likely involve plant-specific tethering complexes that interact with Rab5.
The CORVET (Class C core vacuole/endosome tethering) complex is an endosomal tethering complex that interacts with Rab5 GTPases and is involved in the fusion of early endosomes. oup.combiorxiv.org The HOPS (homotypic fusion and protein-sorting) complex, while primarily interacting with Rab7, shares core components with CORVET and is involved in later stages of vacuolar trafficking. oup.com In plants, CORVET interacts with canonical Rab5 and a plant-specific R-SNARE, VAMP727, mediating fusion between endosomes and the vacuole. pnas.org This suggests that while the tethering machinery might differ from mammals, Rab5 effectors in plants are similarly crucial for mediating membrane fusion events in the endosomal system.
Role of Effectors in Microtubule and Actin Cytoskeleton Interactions
Rab GTPases are also implicated in regulating the association of organelles with and their movement along cytoskeletal networks. mpi-cbg.de Rab5, through its effectors, can influence vesicle motility by interacting with components of the microtubule and actin cytoskeleton. pnas.orgmpi-cbg.de
In mammalian cells, Rab5 has been shown to regulate the motility of early endosomes on microtubules, and this movement can be stimulated by Rab5 in vitro. mpi-cbg.de This interaction can involve Rab5 effectors that link the endosomes to motor proteins like dynein. pnas.org
In plants, while the actin cytoskeleton is the major highway for long-range organelle trafficking driven by myosin proteins, microtubules also play a role, mostly in short-range movements. researchgate.net Studies in Nicotiana benthamiana have shown Rab5-positive endosomes moving towards viral replication compartments via actin filaments. researchgate.net This suggests that plant Rab5 proteins or their effectors can interact with the actin cytoskeleton to facilitate endosome movement. Actin stabilization by certain compounds can interfere with endocytosis and vesicle motility, highlighting the importance of actin dynamics in Rab5-mediated trafficking. pnas.org
Novel Effector Discoveries in Plants (e.g., PUF2)
Research in plants has led to the discovery of novel, plant-specific Rab5 effectors that highlight the unique aspects of the plant endomembrane system. One such effector identified in Arabidopsis thaliana is PLANT-UNIQUE RAB5 EFFECTOR 2 (PUF2). nih.govelifesciences.orgplantae.orgresearchgate.net PUF2 was initially identified as an effector of ARA6, a plant-unique Rab5 variant. nih.govelifesciences.org
Interestingly, PUF2 also interacts with the inactive (GDP-bound) form of canonical Rab5 and the common Rab5 activating factor, VPS9a. nih.govplantae.orgresearchgate.net PUF2 plays a role in integrating the functions of the two plant Rab5 groups (canonical and plant-unique) by recruiting VPS9a and inactive canonical Rab5 to the endosomal membrane, thereby facilitating the activation of canonical Rab5. elifesciences.orgplantae.org This suggests a complex regulatory mechanism involving cross-talk between different Rab5 types mediated by novel effectors like PUF2. nih.govelifesciences.org
Another identified canonical Rab5 effector in Arabidopsis thaliana is ENDOSOMAL RAB EFFECTOR WITH PX-DOMAIN (EREX). nih.govoup.com EREX interacts directly with canonical Rab5s and is involved in regulating membrane trafficking to protein storage vacuoles. nih.govoup.com The discovery of effectors like PUF2 and EREX underscores the divergence of plant endosomal trafficking pathways from those in non-plant systems and highlights the unique effector repertoire associated with plant Rab5 proteins. nih.govnih.govoup.comelifesciences.org
Interaction with Phosphoinositides and Membrane Lipid Microdomains
The interaction of Rab5 proteins with specific membrane lipids, particularly phosphoinositides, is crucial for their recruitment to and function on target membranes. Phosphoinositides are signaling lipids that define the identity of various membrane compartments. uvigo.es
Rab5 is known to associate with early endosomes, which are enriched in phosphatidylinositol-3-phosphate (PI3P). sdbonline.orguvigo.es Active, GTP-bound Rab5 recruits phosphoinositide 3-kinases (PI3Ks), such as VPS34, which catalyze the production of PI3P on the endosomal membrane. sdbonline.orgpnas.org This localized enrichment of PI3P creates binding sites for proteins containing PI3P-binding domains, such as FYVE domains, further facilitating the recruitment of Rab5 effectors like EEA1 (in mammalian cells). sdbonline.orgresearchgate.netmpi-cbg.de
In plants, Rab5 homologs also interact with phosphoinositides. The recruitment of Rab5 effectors with PX domains, which can bind phosphoinositides, indicates the importance of these lipid interactions in plant Rab5 function. nih.govoup.com Studies have shown that PI3P enhances the membrane recruitment of Rab5 and is critical for the formation of Rab5 membrane domains. elifesciences.orgresearchgate.net Molecular dynamics simulations suggest direct interaction between the hypervariable region of Rab5 and PI3P. elifesciences.orgmdpi.com
Furthermore, Rab5 has been implicated in the formation of specific membrane lipid microdomains. The formation of Rab5-enriched domains on early endosomes, which regulate vesicle tethering and fusion, involves both protein-protein and protein-lipid interactions. elifesciences.orgresearchgate.net These domains require a lipid membrane composition mimicking that of early endosomes, with PI3P playing a significant role. elifesciences.orgresearchgate.net This suggests that Nt-rab5, like its homologs, likely interacts with specific phosphoinositides and contributes to the organization of membrane lipid microdomains essential for its function.
Formation of Multi-Protein Complexes Involving Nt-rab5 Protein
This compound participates in the formation of multi-protein complexes that are essential for orchestrating membrane trafficking events. Rab GTPases function by recruiting specific sets of effector proteins onto membranes in their GTP-bound form. researchgate.net These effectors often exist as components of larger multi-protein complexes.
Examples from studies on Rab5 homologs in other organisms illustrate this principle. The CORVET and HOPS complexes are hexameric tethering complexes that interact with Rab5 and Rab7, respectively, and are crucial for endosomal and vacuolar fusion events. oup.combiorxiv.org These complexes share a core of four subunits, with additional subunits defining their specificity for Rab5 (CORVET) or Rab7 (HOPS). oup.com
In mammalian systems, Rabaptin-5, a Rab5 effector, exists in a high molecular weight complex with Rabex-5, a Rab5 nucleotide exchange factor (GEF). embopress.orgmpi-cbg.de This complex formation is essential for the GEF activity of Rabex-5 and the recruitment of Rabaptin-5 to early endosomes, highlighting a functional synergy between the effector and the GEF. mpi-cbg.de
While specific multi-protein complexes involving Nt-rab5 have not been detailed in the provided search results, the general principle of Rab5 functioning within such complexes is highly conserved. Given the roles of plant Rab5 homologs in vesicle tethering and fusion, and their interactions with tethering complexes like CORVET, it is highly probable that Nt-rab5 also functions as part of multi-protein assemblies that coordinate membrane trafficking steps in Nicotiana tabacum. The identification of novel plant-specific effectors like PUF2 and EREX further suggests that these effectors may also be part of unique multi-protein complexes that mediate Nt-rab5 function in plant-specific pathways. nih.govnih.govoup.comelifesciences.org
Involvement of Nt Rab5 Protein in Distinct Plant Cellular Processes
Regulation of Endocytic Pathways in Plant Cells
Endocytosis is a fundamental process in plant cells, responsible for the internalization of plasma membrane components, extracellular molecules, and pathogens. usp.broup.com Rab5 proteins are key regulators of endocytic events in eukaryotic organisms, including plants. oup.comsdbonline.orgresearchgate.netresearchgate.netbiorxiv.orgnih.gov In plants, the endocytic pathway involves the internalization of molecules from the plasma membrane and their subsequent transport through endosomal compartments. usp.br
Studies have shown that plant Rab5 homologs are involved in regulating the initial stages of endocytosis. nih.govresearchgate.net The endocytic tracer FM4-64, commonly used in plant cells, initially accumulates at the Trans-Golgi Network (TGN), which in plants is considered to function as an early/sorting compartment, and is then transported to endosomes where plant Rab5 homologs reside. nih.govfrontiersin.org This suggests a role for plant Rab5 proteins in the trafficking of endocytosed cargo from the TGN/early endosome. nih.govfrontiersin.org
Clathrin-Mediated Endocytosis and Nt-rab5 Protein
Clathrin-mediated endocytosis (CME) is a major route for the internalization of plasma membrane proteins and extracellular molecules in plant cells. oup.comoup.com This process involves the formation of clathrin-coated vesicles at the plasma membrane. oup.comsdbonline.orgoup.comnih.gov
While direct detailed studies specifically on Nt-rab5's interaction with the clathrin machinery are limited in the provided context, research on other plant species and general eukaryotic systems indicates a close relationship between Rab5 and CME. Rab5 is considered important for clathrin-dependent, receptor-mediated endocytosis. researchgate.netresearchgate.net In Nicotiana benthamiana, a close relative of Nicotiana tabacum, the plant-specific Rab5 homolog NbAra6 (RabF1) has been shown to be evident in vesicle-like structures associated with the extrahaustorial membrane during pathogen interaction, and transient silencing of NbAra6 significantly attenuated infection, suggesting its involvement in the uptake of pathogen effectors, potentially via endocytic routes that can involve clathrin. oup.com Clathrin itself is present at the TGN/early endosome in plant cells, where plant Rab5 homologs are localized. frontiersin.orgoup.com This spatial overlap suggests a functional connection in the endocytic pathway.
Fluid-Phase Endocytosis and this compound
Fluid-phase endocytosis is another mechanism by which plant cells internalize extracellular solutes. usp.brresearchgate.netnih.gov This process does not involve specific receptor binding and is often monitored using fluid-phase markers like Lucifer Yellow or fluorescent dyes. usp.brnih.gov
Rab5 has been implicated in fluid-phase uptake in eukaryotic systems. researchgate.net In plants, there is evidence that fluid-phase endocytosis occurs, and studies using fluid-phase markers have contributed to understanding endocytic vesicle fusion, a process regulated by Rab5. usp.brnih.gov While specific data on Nt-rab5's direct involvement in fluid-phase endocytosis is not explicitly detailed in the provided search results, the general role of Rab5 in this pathway in other systems and the confirmation of fluid-phase endocytosis in plants usp.brresearchgate.netnih.gov suggest a likely involvement for plant Rab5 proteins, including Nt-rab5, in regulating aspects of this process, potentially related to the fusion of fluid-phase vesicles with early endosomes. researchgate.net
Receptor Internalization and Sorting
Rab5 proteins are well-established regulators of receptor internalization and subsequent sorting within the endocytic pathway in eukaryotic cells. researchgate.netresearchgate.netnih.govfrontiersin.org After internalization, receptors enter early or sorting endosomes, compartments characterized by the presence of Rab5. researchgate.netfrontiersin.org Within these endosomes, receptors are sorted, either being directed for degradation in the lysosome/vacuole or recycled back to the plasma membrane. researchgate.netresearchgate.netfrontiersin.org
In plants, the TGN/early endosome serves as a sorting compartment for internalized cargo. usp.brfrontiersin.org Plant Rab5 homologs are localized to these compartments and are involved in the trafficking of endocytosed material. nih.govfrontiersin.org While the specific details for Nt-rab5 are not extensively provided, by analogy with the conserved function of Rab5 in receptor trafficking in other systems and the role of plant Rab5 homologs in endosomal sorting, it is highly probable that Nt-rab5 is involved in the internalization and sorting of various receptors in Nicotiana tabacum cells, directing them to appropriate downstream compartments. researchgate.netresearchgate.netnih.govfrontiersin.org
Role in Vesicle Trafficking and Organelle Biogenesis
Rab GTPases, including Rab5, are central regulators of intracellular vesicle trafficking, controlling the movement and fusion of vesicles between different organelles. ontosight.airesearchgate.netoup.comelifesciences.orgoup.comresearchgate.netresearchgate.netnih.govresearchgate.netoup.comelifesciences.orgfrontiersin.orgnih.govnih.gov In plants, these processes are essential for delivering proteins, lipids, and other molecules to their correct destinations, maintaining cellular homeostasis, and facilitating development. ontosight.airesearchgate.netresearchgate.netoup.comelifesciences.org Plant Rab5 proteins are involved in regulating vesicle fusion and membrane trafficking, which are vital for plant growth and development. ontosight.ai
Plant cells possess distinct Rab5 groups, including canonical Rab5 members (like ARA7 and RHA1 in Arabidopsis) and plant-unique Rab5 members (like ARA6 in Arabidopsis). oup.comelifesciences.orgoup.com These different Rab5 types can act on distinct endosomal populations and regulate specific trafficking routes. oup.comelifesciences.orgresearchgate.net Nt-rab5, as a member of the Rab5 family in Nicotiana tabacum, is expected to participate in the complex network of vesicle trafficking pathways. ontosight.ai
Early Endosome Maturation and Transition (Rab5-Rab7 Cascade)
Endosome maturation is a dynamic process involving changes in endosomal identity, marked by the sequential presence of different Rab proteins. A key step in this process is the transition from early endosomes, characterized by Rab5, to late endosomes, characterized by Rab7. sdbonline.orgresearchgate.netnih.govresearchgate.net This Rab5-to-Rab7 transition is often referred to as the Rab conversion cascade and is crucial for directing cargo towards degradative pathways. researchgate.netnih.govresearchgate.net
In eukaryotic cells, the transition from Rab5-positive early endosomes to Rab7-positive late endosomes is orchestrated by specific regulatory proteins, such as the Mon1-Ccz1 complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Rab7 and is recruited by Rab5. sdbonline.orgnih.govresearchgate.net This complex facilitates the activation of Rab7 and the subsequent displacement of Rab5, leading to the maturation of the endosome. sdbonline.orgresearchgate.netnih.govresearchgate.net
While the search results primarily describe the Rab5-Rab7 cascade in yeast and mammalian systems, they also indicate that the underlying mechanism is conserved. nih.gov Plant Rab5 homologs, including canonical types, are involved in endosomal transport, and the existence of a similar Rab conversion mechanism involving plant Rab5 and Rab7 homologs is highly probable and supported by their roles in trafficking to the vacuole, which is analogous to the lysosome. researchgate.netnih.govresearchgate.net Therefore, Nt-rab5 is likely involved in the maturation of early endosomes in Nicotiana tabacum cells, facilitating the transition to later endosomal compartments through a conserved Rab5-Rab7 cascade.
Trafficking to the Vacuole/Lysosome
In plant cells, the vacuole serves functions analogous to the lysosome in animal cells, acting as a primary compartment for degradation and storage. researchgate.net Trafficking of cargo from endosomes to the vacuole is a critical process mediated by specific Rab proteins. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov Rab5 and Rab7 proteins are key regulators of this pathway. researchgate.netresearchgate.netnih.govresearchgate.net
Canonical Rab5 proteins in plants, such as ARA7 and RHA1 in Arabidopsis, play crucial roles in vacuolar trafficking pathways. elifesciences.org They are involved in the transport of vesicles from endosomes to the vacuole. elifesciences.orgnih.gov The maturation of endosomes from Rab5-positive to Rab7-positive compartments is a prerequisite for fusion with the vacuole/lysosome, allowing for the delivery and degradation of cargo. researchgate.netresearchgate.netnih.gov
The tobacco clone NT-Rab5 has been shown to be involved in the transport of vesicles to the vacuole in Nicotiana tabacum. ontosight.ai This aligns with the conserved function of canonical Rab5 proteins in directing cargo towards the lytic compartment in eukaryotic cells. researchgate.netnih.gov Therefore, Nt-rab5 plays a significant role in mediating the trafficking of molecules from endosomal compartments to the vacuole for degradation or storage in Nicotiana tabacum cells. ontosight.airesearchgate.netresearchgate.netnih.govresearchgate.net
Golgi-to-Plasma Membrane Trafficking
While Rab5 proteins are classically known for their roles in the endocytic pathway, evidence suggests that plant Rab5 homologs are also involved in vesicle trafficking routes originating from the Golgi apparatus, potentially impacting transport to the plasma membrane. Studies on NbRabF1, a Rab5 homolog in Nicotiana benthamiana, indicate its involvement in regulating vesicle transport from the Golgi apparatus to the plasma membrane oup.comoup.comresearchgate.net. The localization of mutant forms of NbRabF1, mimicking its GDP-bound (inactive) and GTP-bound (active) states, suggested a role in this specific trafficking step oup.comoup.comresearchgate.net. This suggests that Rab5-related proteins in plants can participate in pathways extending beyond the early endosome, influencing the delivery of vesicles from the Golgi to the cell surface.
Research findings highlight the complexity of plant endomembrane trafficking, where the trans-Golgi network (TGN) often functions as an early endosome researchgate.netnih.gov. This dual nature of the TGN implies a close relationship between secretory and endocytic routes. While canonical Rab5 proteins are primarily associated with endosomal compartments and vacuolar trafficking, plant-specific Rab5 molecules, such as ARA6 in Arabidopsis thaliana (a homolog to NbRabF1), have been shown to act in distinct endosomal trafficking pathways and modulate the assembly of specific SNARE complexes different from those regulated by conventional Rab5 proteins researchgate.net. This diversification of Rab5 function in plants underscores their varied roles in membrane transport, potentially including indirect or direct influences on pathways involving the Golgi and plasma membrane.
Contribution to Autophagy and Membrane Recycling Pathways
This compound and other plant Rab5 homologs are significantly involved in endocytic pathways, which are intrinsically linked to both autophagy and membrane recycling in plant cells ontosight.airesearchgate.netnih.gov. Rab5 proteins are key regulators of endosomal functions and play a role in the early steps of autophagosome formation in various eukaryotic systems nih.govsdbonline.org. In the context of autophagy, Rab5 can be involved in recruiting complexes, such as those containing PIK3C3/VPS34, which are responsible for producing phosphatidylinositol 3-phosphate (PtdIns3P) on endosomal and phagophore membranes nih.gov. This lipid modification is crucial for the recruitment of autophagy-related proteins and the progression of autophagosome biogenesis nih.gov.
Detailed research findings from non-plant systems indicate that Rab5 regulates the conjugation of ATG12 to ATG5 through its interaction with PIK3C3, suggesting a direct involvement in the machinery of autophagosome formation nih.gov. While specific data detailing the direct role of Nt-rab5 in initiating or regulating autophagosome formation in tobacco is less extensively documented in the provided sources, the conserved nature of Rab5 function across eukaryotes suggests a similar involvement in plant autophagy pathways. Plant Rab5 proteins are known to function in vacuolar transport from endosomes researchgate.netnih.govnih.gov. The vacuole is the primary lytic compartment in plant cells, analogous to lysosomes in animal cells, where autophagic cargo is ultimately delivered for degradation and recycling oup.com. Therefore, Rab5-mediated trafficking to the vacuole is indirectly, but significantly, linked to the completion of the autophagic process.
Furthermore, Rab5 proteins are integral to membrane recycling pathways. Endocytosis, regulated by Rab5, involves the internalization of plasma membrane components and extracellular substances ontosight.aisdbonline.org. These internalized vesicles and endosomes are sorting platforms where cargo can be directed for degradation in the vacuole or recycled back to the plasma membrane or other cellular compartments sdbonline.orgpnas.orgmdpi.combiorxiv.org. Rab5-positive early endosomes are central to these sorting decisions sdbonline.orgpnas.org. Studies indicate that Rab5 mediates endocytosis essential for maintaining the structure and function of the plasma membrane and that cargo can transit through early endosomes during recycling sdbonline.orgpnas.org. Effectors of Rab5 have also been shown to regulate endosomal cargo recycling, highlighting the direct role of Rab5 in retrieving and redirecting membrane components biorxiv.org. This membrane recycling is crucial for maintaining cellular homeostasis and responding to developmental and environmental cues.
Biological Roles and Physiological Contexts of Nt Rab5 Protein in Plants
Influence on Plant Growth and Development
Rab proteins in plants are involved in numerous specific biological processes beyond basic vesicle transport, such as polar growth, cell division, embryonic development, and hormone regulation . Rab5-mediated endosomal trafficking has been shown to play important roles in various higher-order plant functions, including regulating the polar transport of auxin and responses to environmental conditions oup.comnih.gov. Studies in Arabidopsis thaliana have indicated that RAB5 activation is required for multiple developmental processes, including root growth and pattern formation, and the establishment of auxin maxima oup.comnih.gov.
Cell Growth and Differentiation
Rab5 proteins are implicated in regulating cell growth and differentiation ontosight.ainih.gov. In mammalian systems, Rab5 affects the internalization and intracellular transport of receptors, such as receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), which are involved in signal transduction pathways influencing cell morphology, growth, and differentiation nih.gov. While this is primarily studied in animal cells, the conserved nature of Rab5 function in endocytosis and membrane trafficking suggests a similar regulatory role in plant cell growth and differentiation processes that rely on proper receptor signaling and membrane dynamics ontosight.ainih.gov. For instance, endocytic trafficking is vital for normal growth and development in eukaryotes nih.gov.
Hormone Signaling Pathways
Rab proteins have been shown to play an important role in regulating hormone signaling in plants researchgate.net. While the direct interaction of Nt-rab5 with specific hormone signaling pathways in Nicotiana tabacum is an area of ongoing research, studies on Rab5 in other organisms highlight its potential involvement. Rab5 is known to participate in the spatial-temporal modulation of various signaling pathways, including those initiated by receptors that undergo endocytosis nih.govresearchgate.netnih.gov. Given the role of endocytosis in regulating the abundance and localization of hormone receptors on the plasma membrane, Nt-rab5's function in this process likely influences plant hormone signaling pathways that control growth and development nih.gov.
Role in Plant Stress Responses (Abiotic and Biotic)
Rab GTPases play crucial roles in plant responses to both abiotic and biotic stresses nih.govresearchgate.netresearchgate.netnih.gov. During environmental stress, vesicular trafficking mechanisms are often up-regulated researchgate.net. Rab GTPase genes are positively regulated, increasing endocytosis, vesicular traffic, and vacuolar compartmentation of ions, which can contribute to stress tolerance researchgate.net.
Response to Pathogen Attacks and Immunity (e.g., Hypersensitive Response)
The Nt-Rab5 protein has been implicated in plant defense responses, including the regulation of programmed cell death and the response to pathogen attacks ontosight.ai. Specifically, NT-Rab5 has been shown to play a role in regulating the hypersensitive response (HR), a defense mechanism involving the rapid death of infected cells to prevent pathogen spread ontosight.ai. Endosomal trafficking, regulated by Rab GTPases like Rab5, plays a critical role in plant immunity and defense against invading pathogens nih.govfrontiersin.org. For example, in Arabidopsis, the Rab5 GTPase accumulates in the extrahaustorial membrane (EHM) after infection with powdery mildew fungus, suggesting its participation in the formation or modulation of this host-pathogen interface frontiersin.org. Endosome-associated VPS9a, a guanine-nucleotide exchange factor activating Rab5 GTPases, is critical for immunity against powdery mildew fungus frontiersin.org.
Abiotic Stress Tolerance Mechanisms (e.g., Drought, Salinity, Cold)
Rab proteins are important in tolerance to environmental stresses, including abiotic stresses like cold, dehydration, and salt stress researchgate.netnih.gov. While specific research on Nt-rab5's direct role in abiotic stress tolerance in Nicotiana tabacum is limited in the provided context, studies on Rab5 homologs in other plant species demonstrate their involvement. For instance, Rab5 of Mesembryanthemum crystallinum, a salt-tolerant species, shows increased expression during cold, dehydration, or salt stress researchgate.net. Similarly, enhanced expression of RABF1 (ARA6), a plant-unique Rab5 protein in Arabidopsis thaliana, confers greater tolerance to salinity stress nih.gov. This suggests that Rab5-mediated vesicular trafficking, potentially involving vacuolar compartmentation of ions and other stress-related molecules, is a mechanism contributing to abiotic stress tolerance in plants researchgate.net.
Interaction with Plant Viruses and Pathogen Subversion Mechanisms
Rab proteins, including Rab5, can be involved in the interaction between plants and viruses, and pathogens can subvert host Rab-mediated pathways for their own benefit oup.comoup.comresearchgate.netplos.org. For example, a plant-specific Rab5 small GTPase, NbRabF1 (a homolog of Arabidopsis thaliana Ara6) in Nicotiana benthamiana, plays a key role in regulating the movement of Bamboo mosaic virus (BaMV) by transporting between endosomal membranes oup.comresearchgate.net. Reducing the expression of NbRabF1 decreased BaMV accumulation and resulted in smaller infection foci researchgate.net. This indicates that NbRabF1 is involved in the cell-to-cell movement of BaMV, and the virus appears to utilize this host Rab5-mediated vesicle trafficking route oup.comresearchgate.net.
Furthermore, some viruses can co-opt cellular membranous carriers, such as those involving Rab1 and Rab5 small GTPases, delivering them to viral replication organelles for various functions and membrane modifications necessary for viral replication plos.org. Rab5 has also been reported to be involved in recruiting phosphatidylethanolamine-enriched membranes to build up the virus replication complex during Tobacco bushy stunt virus infection oup.com. An Arabidopsis Rab5 ortholog, Ara7, is involved in trafficking movement proteins of Potato mop-top virus in the early endocytic pathway oup.com. The complexity of Rab5 to Rab7 transition can be relevant to pathogen subversion mechanisms oup.comresearchgate.net.
Methodologies and Experimental Approaches for Studying Nt Rab5 Protein
Genetic Perturbation Studies (e.g., Gene Silencing, RNAi, CRISPR/Cas9)
Biochemical Assays for GTPase Activity and Nucleotide Binding
Biochemical assays are essential for characterizing the intrinsic enzymatic activity of Nt-rab5 protein and its interaction with nucleotides (GTP and GDP). Rab proteins are small GTPases that cycle between an active GTP-bound state and an inactive GDP-bound state mdpi.compnas.org. The hydrolysis of GTP to GDP is a key regulatory step in their function nih.gov.
Assays for GTPase activity measure the rate at which Nt-rab5 hydrolyzes GTP. One method involves using radiolabeled GTP (e.g., [α-32P]GTP) and monitoring the release of inorganic phosphate (B84403) or the conversion to GDP over time pnas.orgnih.gov. The Transcreener® GDP FI assay is another method used to analyze GTPase activity, which detects the GDP produced during the reaction oup.com. These assays can be performed with purified recombinant this compound to determine its intrinsic hydrolysis rate or in the presence of potential regulatory proteins, such as GAPs, which accelerate GTP hydrolysis pnas.orgoup.com.
Nucleotide binding assays assess the ability of Nt-rab5 to bind GTP and GDP. These assays often involve incubating purified Nt-rab5 with radiolabeled nucleotides and measuring the amount of bound nucleotide after separating the protein from free nucleotides nih.gov. Guanine (B1146940) nucleotide exchange factors (GEFs) catalyze the exchange of GDP for GTP, thereby activating Rab proteins mdpi.comoup.com. GEF activity can be measured by monitoring the increase in GTP binding to Nt-rab5 in the presence of a potential GEF oup.commolbiolcell.org. Pull-down assays using effector proteins that specifically bind to the GTP-bound form of Rab5 can also be used to assess the activation state of Nt-rab5 in cell lysates molbiolcell.orgmolbiolcell.org. For example, GST-EEA1 has been used to pull down active, GTP-bound Rab5 molbiolcell.org. These biochemical approaches provide quantitative data on the enzymatic properties and nucleotide cycling of this compound.
Advanced Microscopy and Imaging Techniques (e.g., Confocal, Live-Cell Imaging)
Microscopy and imaging techniques are indispensable for visualizing the localization, dynamics, and interactions of this compound within living cells. Confocal microscopy provides high-resolution images of fluorescently labeled proteins, allowing researchers to determine the subcellular localization of Nt-rab5, such as its association with endosomes or the plasma membrane molbiolcell.orgnih.govbiorxiv.orgeinsteinmed.edu.
Live-cell imaging, often performed using time-lapse confocal or spinning disk microscopy, enables the study of Nt-rab5 dynamics in real-time nih.govbiorxiv.orgeinsteinmed.eduresearchgate.net. By tagging Nt-rab5 with fluorescent proteins like GFP or mCherry, researchers can track the movement of Nt-rab5-positive vesicles, observe membrane fusion events, and analyze the co-localization of Nt-rab5 with other cellular components or cargo nih.govbiorxiv.orgeinsteinmed.eduresearchgate.net. For instance, co-localization studies using fluorescently tagged Rab5 and other markers have been used to demonstrate the presence of Rab5 on early endosomes and its involvement in the trafficking of various molecules biorxiv.orgeinsteinmed.edu. Live-cell imaging can also reveal transient interactions and dynamic processes regulated by Nt-rab5. nih.govresearchgate.net
Techniques such as Förster Resonance Energy Transfer (FRET) microscopy can be used to detect close proximity and potential interaction between fluorescently labeled Nt-rab5 and other proteins in living cells molbiolcell.org. These advanced imaging methods provide critical spatial and temporal information about Nt-rab5 function in its native cellular environment.
Proteomic and Interactomic Approaches (e.g., Yeast Two-Hybrid, Co-immunoprecipitation, Mass Spectrometry)
Identifying the proteins that interact with Nt-rab5 is crucial for understanding its molecular mechanisms and the pathways it regulates. Proteomic and interactomic approaches are employed for this purpose.
Yeast two-hybrid (Y2H) screening is a widely used genetic method to identify binary protein-protein interactions mdpi.comnih.gov. In this system, the gene for Nt-rab5 (bait) is fused to a DNA-binding domain, and genes from a library of potential interacting proteins (prey) are fused to an activation domain. If Nt-rab5 interacts with a prey protein, the DNA-binding and activation domains are brought together, activating a reporter gene that allows yeast growth on selective media mdpi.com. Y2H can be used for high-throughput screening to identify novel Nt-rab5 interactors mdpi.com.
Co-immunoprecipitation (Co-IP) is a biochemical technique used to confirm protein-protein interactions in vitro or in cell lysates nih.gov. An antibody specific to Nt-rab5 is used to pull down Nt-rab5 along with any interacting proteins. The precipitated proteins are then analyzed by Western blotting or mass spectrometry to identify the interaction partners oup.comnih.gov. Co-IP has been used to validate interactions between Rab proteins and their regulators or effectors oup.commolbiolcell.org.
Mass spectrometry (MS) is a powerful analytical technique that can be coupled with affinity purification methods like Co-IP to identify proteins in a complex mixture mdpi.comnih.govnih.gov. After pulling down Nt-rab5 and its interacting partners, the proteins are digested into peptides, and their masses are determined by MS. These mass fingerprints are then used to identify the proteins present in the complex by searching protein databases nih.gov. Proximity labeling techniques, such as those using engineered enzymes like APEX2, followed by mass spectrometry, can also be used to identify proteins that are in close proximity to Nt-rab5 in living cells, including transient or weak interactors vt.eduembopress.org. Combining these approaches provides a comprehensive view of the Nt-rab5 interactome.
In Vitro Reconstitution Systems for this compound Function
In vitro reconstitution systems allow researchers to study specific aspects of Nt-rab5 function in a controlled environment using purified components. These systems can mimic cellular processes such as membrane tethering and fusion.
One common approach involves reconstituting Rab-dependent membrane fusion using purified Rab proteins, their regulators, effectors, and artificial liposomes or isolated endosomes nih.govelifesciences.orgelifesciences.orgmpi-cbg.de. By incorporating Nt-rab5 and other relevant proteins into synthetic membranes, researchers can analyze the requirements for Nt-rab5 in vesicle docking and fusion events nih.govelifesciences.orgmpi-cbg.de. For example, in vitro reconstitution assays have demonstrated that Rab5-GTP is required on both membranes for early endosome fusion nih.gov.
These systems allow for the manipulation of individual components and conditions to dissect the molecular mechanisms underlying Nt-rab5-mediated processes elifesciences.orgmpi-cbg.de. They can also be used to study the formation and organization of Rab5 domains on membranes elifesciences.org. Reconstitution systems provide a simplified yet powerful platform to gain detailed insights into the direct roles of Nt-rab5 and its interacting partners in membrane trafficking events.
Generation and Analysis of Transgenic Plant Lines Expressing Modified Nt-rab5
Generating transgenic plant lines that express modified versions of Nt-rab5 is a valuable approach for studying its function in the context of a whole organism. This can involve overexpression of wild-type Nt-rab5, expression of dominant-negative (e.g., GDP-locked) or constitutively active (e.g., GTP-locked) mutants, or expression of fluorescently tagged versions for in vivo localization studies elifesciences.orgumd.edunih.gov.
Transgenic lines expressing dominant-negative Nt-rab5 mutants, which interfere with the activity of endogenous Rab5, can help reveal processes that are dependent on Nt-rab5 function molbiolcell.orgnih.gov. Conversely, lines expressing constitutively active mutants can highlight the potential outcomes of sustained Nt-rab5 activity molbiolcell.orgnih.gov. Expressing fluorescently tagged Nt-rab5 allows for its visualization and tracking in different plant tissues and developmental stages using microscopy umd.edunih.gov.
The analysis of these transgenic lines can involve assessing developmental phenotypes, examining cellular structures and trafficking pathways, and studying interactions with pathogens or responses to environmental stimuli oup.comumd.edunih.gov. Molecular techniques such as PCR and Southern blot analysis are used to confirm the presence and integration of the transgene frontiersin.org. Analyzing the expression levels of the transgene, for example, using qPCR, is also important frontiersin.orgnih.gov. By studying the effects of altered Nt-rab5 expression or activity in transgenic plants, researchers can gain insights into its physiological roles and contributions to plant development and responses.
Concluding Perspectives and Future Research Trajectories for Nt Rab5 Protein
Elucidating the Precise Molecular Mechanisms of Nt-rab5 Protein Function
Nt-rab5, like other Rab GTPases, functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs) that promote GTP binding and GTPase-Activating Proteins (GAPs) that stimulate GTP hydrolysis. researchgate.netelifesciences.orgresearchgate.net The active, GTP-bound form of Rab5 interacts with downstream effector proteins to mediate specific trafficking events. elifesciences.orgresearchgate.net
While the general mechanism of Rab GTPases is established, the precise molecular steps and conformational changes that govern Nt-rab5 activity and its interaction with specific GEFs, GAPs, and effectors in Nicotiana remain areas for further investigation. Studies have shown that in Arabidopsis thaliana, VPS9a acts as a common GEF for all three Rab5 members, including the canonical and plant-unique types. nih.govelifesciences.org Understanding if a similar single GEF or a more complex set of regulators controls Nt-rab5 activity in Nicotiana is crucial. Further research could involve detailed structural analyses of Nt-rab5 in its different nucleotide-bound states and in complex with its regulatory proteins. Techniques such as site-directed mutagenesis could be employed to identify key residues involved in nucleotide binding, hydrolysis, and effector interaction, providing insights into the molecular determinants of Nt-rab5 function.
Comprehensive Mapping of this compound Interactome and Regulatory Networks in Nicotiana
Rab proteins exert their diverse functions through interactions with a multitude of effector molecules that link Rab activity to specific downstream events like vesicle budding, motility, tethering, and fusion. elifesciences.orgnih.govbiologists.com Identifying the complete set of proteins that interact with Nt-rab5 in Nicotiana is essential for understanding its specific roles in different cellular pathways.
Research has begun to identify potential interacting partners for Rab GTPases in Nicotiana. For example, studies in tobacco pollen tubes identified a protein, RISAP, that interacts with the related GTPase RAC5. oup.com While not a Rab5 effector, this highlights the potential for identifying novel interaction partners in Nicotiana. Techniques such as yeast two-hybrid screening, co-immunoprecipitation followed by mass spectrometry, and affinity purification of tagged Nt-rab5 could be used to comprehensively map its interactome in different Nicotiana tissues and under various physiological conditions. Furthermore, investigating the regulatory networks that control Nt-rab5 expression levels and post-translational modifications, such as ubiquitination which has been shown to downregulate Rab5 in other systems, would provide a more complete picture of its cellular regulation. elifesciences.org
Understanding the Interplay Between Canonical and Plant-Unique Rab5 Groups in Diverse Plant Species
Plants possess a unique characteristic in their membrane trafficking system: the presence of two distinct groups of Rab5 proteins – the canonical Rab5 group (homologous to animal Rab5) and a plant-unique Rab5 group (like ARA6 in Arabidopsis). elifesciences.orgplantae.orgnih.govu-tokyo.ac.jpoup.com While canonical Rab5s and plant-unique Rab5s share the same GEF, VPS9a, they often localize to distinct, albeit sometimes overlapping, endosomal compartments and can have divergent functions. nih.govnih.govu-tokyo.ac.jp
Nicotiana tabacum is known to have Rab5 proteins, including an identified clone referred to as NT-Rab5. ontosight.ai Future research should aim to fully characterize the Rab5 family in Nicotiana tabacum, determining how many canonical and plant-unique Rab5 isoforms exist. Understanding the specific localization and functional differences between these groups in Nicotiana is critical. Studies in Arabidopsis have shown that a plant-unique Rab5 effector, PUF2, can integrate the functions of both canonical and plant-unique Rab5 groups. plantae.orgnih.govexlibrisgroup.com Investigating whether similar integrating mechanisms exist in Nicotiana and how the interplay between these two Rab5 groups orchestrates endosomal trafficking pathways would provide valuable insights into the evolution and specialization of membrane transport in plants. Comparative studies across diverse plant species could further illuminate the functional divergence and conservation of canonical and plant-unique Rab5 proteins.
Integration of this compound Function within Broader Plant Physiological Responses
The endomembrane system, regulated by proteins like Nt-rab5, is intricately linked to various plant physiological processes. Nt-rab5 has been implicated in endocytic pathways, including the internalization of plasma membrane proteins and transport to the vacuole. ontosight.ai These processes are fundamental to nutrient uptake, signal transduction, and protein degradation.
Q & A
Q. What metadata standards are essential for sharing Nt-rab5 proteomics data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
